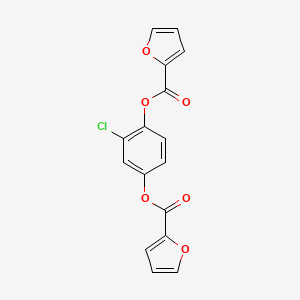

2-Chlorobenzene-1,4-diyl difuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chlorobenzene-1,4-diyl difuran-2-carboxylate is an organic compound that features a chlorinated benzene ring connected to two furan-2-carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzene-1,4-diyl difuran-2-carboxylate typically involves the halogenation of benzo[1,2-b:4,5-b’]difuran polymers. This process can be achieved using a halogenation strategy by incorporating chlorine-substituted conjugated side chains . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly furan units and halogen atoms is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzene-1,4-diyl difuran-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ions, under high-temperature conditions.

Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions with electrophiles, forming substituted benzene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, and the reaction typically occurs at temperatures above 350°C.

Electrophilic aromatic substitution: Reagents such as bromine or nitric acid are used, with the reaction conditions involving the formation of a sigma complex intermediate.

Major Products

Nucleophilic substitution: The major products include phenol and diphenyl ether.

Electrophilic aromatic substitution: The products depend on the electrophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

2-Chlorobenzene-1,4-diyl difuran-2-carboxylate has several scientific research applications, including:

Organic electronics: It is used as a building block for the synthesis of donor materials in organic solar cells, contributing to high power conversion efficiencies.

Materials science: The compound’s unique structural properties make it suitable for the development of novel polymers with desirable optical and electronic properties.

Chemical research: It serves as a model compound for studying halogenation and substitution reactions in aromatic systems.

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,4-diyl difuran-2-carboxylate involves its interaction with molecular targets through its chlorinated benzene ring and furan-2-carboxylate groups. The compound’s electron-donating and electron-accepting properties facilitate the formation of conjugated systems, enhancing its optical and electronic characteristics . The intermolecular interactions induced by chlorine atoms promote preferred polymeric chain stacking behavior, contributing to its effectiveness in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Benzo[1,2-b4,5-b’]difuran (BDF): A similar compound used as a building block for donor materials in organic solar cells.

Dibenzo[d,d’]benzo[2,1-b3,4-b’]difuran (DBBDF): Another furan-containing compound used in organic field-effect transistors.

Uniqueness

2-Chlorobenzene-1,4-diyl difuran-2-carboxylate is unique due to its chlorinated benzene ring, which enhances its reactivity and intermolecular interactions. This property distinguishes it from other furan-containing compounds and contributes to its superior performance in organic electronics and materials science applications .

Properties

Molecular Formula |

C16H9ClO6 |

|---|---|

Molecular Weight |

332.69 g/mol |

IUPAC Name |

[3-chloro-4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C16H9ClO6/c17-11-9-10(22-15(18)13-3-1-7-20-13)5-6-12(11)23-16(19)14-4-2-8-21-14/h1-9H |

InChI Key |

XVHYFBURVKCXIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide](/img/structure/B11121199.png)

![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121210.png)

![1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121218.png)

![5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121228.png)

![(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121229.png)

)carboxamide](/img/structure/B11121237.png)

![4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11121245.png)

![N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11121253.png)

![3-allyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121255.png)

![N'-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide](/img/structure/B11121261.png)

![1-(4-Chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121266.png)

![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121273.png)